1-(6-amino-1H-indazol-1-yl)propan-2-ol
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Overview
Description
1-(6-Amino-1H-indazol-1-yl)propan-2-ol is an organic compound belonging to the class of indazoles Indazoles are heterocyclic compounds characterized by a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition metal-catalyzed reactions and solvent-free conditions are promising for large-scale synthesis due to their efficiency and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Amino-1H-indazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(6-Amino-1H-indazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active indazole derivatives.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-amino-1H-indazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, indazole derivatives are known to inhibit certain kinases, affecting signal transduction pathways and cellular functions .
Comparison with Similar Compounds
1H-indazole: A basic indazole structure without additional functional groups.
2H-indazole: Another isomer of indazole with different electronic properties.
3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: A compound with a similar backbone but different functional groups.
Uniqueness: 1-(6-Amino-1H-indazol-1-yl)propan-2-ol is unique due to its specific combination of an amino group and a propanol group attached to the indazole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(6-aminoindazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H13N3O/c1-7(14)6-13-10-4-9(11)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3 |
InChI Key |
XTIWHEGFCPAWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=C(C=CC(=C2)N)C=N1)O |
Origin of Product |
United States |
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